Product packaging for Tazobactam sodium(Cat. No.:CAS No. 89785-84-2)

Tazobactam sodium

カタログ番号: B022272
CAS番号: 89785-84-2
分子量: 323.28 g/mol
InChIキー: ZUNWFYFXHGWFRA-QVUDESDKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4NaO5S B022272 Tazobactam sodium CAS No. 89785-84-2

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

89785-84-2

分子式

C10H12N4NaO5S

分子量

323.28 g/mol

IUPAC名

sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1

InChIキー

ZUNWFYFXHGWFRA-QVUDESDKSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

異性体SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

正規SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

他のCAS番号

89785-84-2

ピクトグラム

Irritant; Health Hazard

同義語

(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt;  YTR-830;  CL-307579; 

製品の起源

United States

説明

Contextual Significance of Beta-Lactamase Inhibitors in Combating Antimicrobial Resistance

Beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, are a cornerstone of antibacterial therapy. patsnap.commdpi.com Their mechanism of action involves inhibiting the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan synthesis. patsnap.commims.commdpi.commims.com This disruption leads to weakened cell walls and ultimately bacterial lysis. patsnap.com

However, a significant challenge in the use of beta-lactam antibiotics is the widespread emergence of bacterial resistance, largely mediated by the production of beta-lactamase enzymes. patsnap.commdpi.com These enzymes hydrolyze the critical beta-lactam ring structure of the antibiotic, rendering it inactive. patsnap.commdpi.comnih.gov Beta-lactamase inhibitors like tazobactam (B1681243) sodium are co-administered with beta-lactam antibiotics to circumvent this resistance mechanism. patsnap.comnih.govnih.gov By inhibiting beta-lactamases, they protect the co-administered antibiotic from degradation, thereby extending its spectrum of activity to include beta-lactamase-producing strains that would otherwise be resistant. wikipedia.orgpatsnap.compfizer.commims.com This synergistic approach is vital in maintaining the effectiveness of beta-lactam antibiotics against a growing number of resistant bacterial pathogens. patsnap.comnih.gov

Evolution and Research Trajectory of Tazobactam Sodium

Tazobactam was patented in 1982 and came into medical use in 1992. wikipedia.org It is a penicillanic acid sulfone derivative that irreversibly inhibits certain bacterial beta-lactamases. nih.govmims.commims.com this compound works by binding to beta-lactamase enzymes, typically through a process known as suicide inhibition, where it acts as a substrate and forms a stable, covalent complex with the enzyme, permanently inactivating it. patsnap.com This mechanism prevents the enzyme from hydrolyzing the beta-lactam ring of the accompanying antibiotic. patsnap.com

The efficacy of this compound is particularly well-established in combination with piperacillin (B28561), a broad-spectrum beta-lactam antibiotic. wikipedia.orgpatsnap.compfizer.comwikipedia.orgwikipedia.org This combination, known as piperacillin/tazobactam, significantly extends piperacillin's activity against many Gram-positive and Gram-negative bacteria, including those producing beta-lactamases. patsnap.compfizer.comwikipedia.org Piperacillin/tazobactam was approved for medical use in the United States in 1993. wikipedia.org

More recently, tazobactam has also been combined with ceftolozane (B606591), a fifth-generation cephalosporin, in the combination product ceftolozane/tazobactam. mims.comoup.comdrugbank.com This combination is active against Pseudomonas aeruginosa isolates resistant to other antibiotics, including ceftazidime, carbapenems, and piperacillin-tazobactam (B1260346). asm.org Ceftolozane/tazobactam was approved by the FDA in 2014. drugbank.com Research continues into the mechanisms of resistance to these combinations, including the emergence of resistance due to hyperproduction of beta-lactamases like TEM-1B through gene amplification. nih.gov Studies on derivatives of tazobactam, such as enmetazobactam (B1664276) (an N-methylated tazobactam derivative), are also being conducted to develop new beta-lactamase inhibitors with potentially improved activity against various beta-lactamase classes. mdpi.compnas.org Furthermore, novel research explores the potential of combining tazobactam with other agents, such as silver, to enhance its antimicrobial activity, particularly against Gram-negative bacteria like P. aeruginosa. frontiersin.org

Here is a table summarizing key information about this compound:

PropertyValueSource
Chemical NameSodium (2S-(2α,3β,5α)-3-methyl-7-oxo-3-(lH-l,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid-4,4-dioxide pfizer.com
Empirical FormulaC₁₀H₁₁N₄NaO₅S nih.govpfizer.comsigmaaldrich.comscbt.com
Molecular Weight322.28 g/mol pfizer.comscbt.com
CAS Registry Number89785-84-2 pfizer.comsigmaaldrich.comscbt.comchemicalbook.com
PubChem CID23663400 nih.govfishersci.ca
Mechanism of ActionBeta-lactamase inhibitor wikipedia.orgpatsnap.comnih.govmims.comnih.govsigmaaldrich.comscbt.comfishersci.ca
Common CombinationsPiperacillin, Ceftolozane wikipedia.orgmims.comwikipedia.orgdrugbank.com

Mechanistic Investigations of Beta Lactamase Inhibition by Tazobactam Sodium

Fundamental Principles of Suicide Inhibition and Irreversible Binding

Tazobactam (B1681243) sodium operates primarily as a "suicide" inhibitor of β-lactamase enzymes patsnap.com. This mechanism-based inhibition involves the inhibitor acting as a substrate for the enzyme, undergoing a series of enzymatic steps that ultimately lead to the formation of a stable, irreversible complex with the enzyme's active site patsnap.compatsnap.compatsnap.com. Unlike typical enzyme substrates that are processed and released, a suicide inhibitor like tazobactam redirects the catalytic mechanism to inactivate the enzyme permanently patsnap.comwikipedia.org.

The irreversible binding is crucial for restoring the activity of the co-administered β-lactam antibiotic patsnap.compatsnap.com. By forming a stable covalent adduct with the β-lactamase, tazobactam effectively sequesters the enzyme, preventing it from hydrolyzing the β-lactam ring of the antibiotic patsnap.compatsnap.comnih.gov. This allows the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis patsnap.com.

Comparative Analysis of Inhibition Kinetics Across Diverse Beta-Lactamase Classes

The effectiveness of tazobactam as an inhibitor varies across the different classes of β-lactamases. This is reflected in the kinetic parameters that describe the enzyme-inhibitor interaction.

Inhibition of Serine Beta-Lactamases (Class A, C, D)

Tazobactam is known to be a potent inhibitor of many Class A β-lactamases, including common TEM and SHV types, and is also effective against certain Class C and some Class D enzymes drugbank.comwikipedia.orgnih.gov. The inhibition of serine β-lactamases by tazobactam typically involves an initial reversible binding phase followed by irreversible inactivation nih.gov.

While specific kinetic data (Ki, k_inact) for a comprehensive panel of β-lactamases were not consistently available across the search results, studies highlight that tazobactam exhibits potent inhibition against many Class A enzymes nih.gov. For instance, kinetic studies with Class A (PC1, TEM-2) and Class C (P99) enzymes showed that tazobactam reversibly inhibited these enzymes before inactivation nih.gov. The number of hydrolytic turnovers before inactivation varied among these enzymes (e.g., 2 for PC1, 125 for TEM-2, 50 for P99) nih.gov.

Class D β-lactamases are often described as being poorly inhibited by classical inhibitors like tazobactam, although some studies suggest that tazobactam can show inhibitory activity against certain OXA enzymes mdpi.com.

Beta-Lactamase ClassRepresentative EnzymesType of InhibitionKi (µM) (Illustrative)k_inact (s⁻¹) (Illustrative)k_inact/Ki (M⁻¹s⁻¹) (Illustrative)Notes
Class ATEM-1, SHV-1, CTX-MSuicideLowModerate to HighHighGenerally potent inhibition. wikipedia.orgnih.gov
Class CAmpCSuicideModerateModerateModerateVariable susceptibility to inhibition. nih.gov
Class DOXA typesSuicideHighLow to ModerateLowOften poorly inhibited, but varies. mdpi.com

Interaction Profiles with Metallo-Beta-Lactamases (Class B)

Metallo-β-lactamases (MBLs) pose a significant challenge for classical β-lactamase inhibitors like tazobactam mdpi.commdpi.comnih.gov. Due to their distinct catalytic mechanism involving zinc ions, MBLs are generally not inhibited by tazobactam mdpi.comasm.orgnih.gov. Studies have shown that the inhibitory effect of tazobactam against MBLs, such as the CcrA enzyme, is significantly less potent compared to serine β-lactamases nih.gov. The 50% inhibitory concentration (IC50) for CcrA was reported to be orders of magnitude less favorable than those for most serine β-lactamases nih.gov. While some interaction and even slow inactivation might occur, it is not considered clinically significant for overcoming resistance mediated by MBLs mdpi.comnih.gov.

Formation and Stability of Enzyme-Tazobactam Sodium Adducts

The formation of a stable enzyme-inhibitor adduct is the cornerstone of tazobactam's suicide inhibition mechanism against serine β-lactamases patsnap.comasm.orgpnas.org. Following the initial acylation of the active-site serine, tazobactam undergoes molecular transformations within the enzyme's active site, leading to the formation of a relatively stable covalent complex asm.orgpnas.orgasm.org.

Research utilizing techniques such as X-ray crystallography and mass spectrometry has provided insights into the nature of these adducts asm.orgpnas.org. Studies on the interaction of tazobactam with the Class A β-lactamase CTX-M-15 have revealed the formation of a covalent adduct involving the catalytic serine (Ser70) and potentially a cross-link to Lys73 asm.org. Transient intermediates, including imine species, have been observed, which subsequently transform into more stable inactivated forms of the enzyme asm.orgasm.orgasm.org.

Structural and Biochemical Characterization of Tazobactam Sodium Interactions

Elucidation of Reaction Intermediates Through Spectroscopic Techniques

Spectroscopic techniques, such as UV and mass spectrometry, have been instrumental in identifying and characterizing the transient intermediates formed during the interaction of tazobactam (B1681243) with β-lactamases. nih.gov These intermediates represent crucial steps in the inactivation mechanism. Studies involving GES-2 β-lactamase and tazobactam have utilized UV spectroscopy to detect enamine species, which are characterized by specific absorbance wavelengths. nih.gov For instance, chromophores absorbing at wavelengths greater than 250 nm are indicative of cis- and trans-enamine intermediates. nih.gov

Mass spectrometry complements these studies by allowing for the detection of various intermediates, including the hydrated aldehyde, aldehyde, and cross-linked species. nih.gov By combining UV and mass spectrometry, researchers have been able to not only detect multiple intermediates along the reaction pathway but also to kinetically characterize their formation rates, providing insights into the physiologically relevant inhibitory species. nih.gov

Kinetic studies with different β-lactamases, including class A and C serine β-lactamases like PC1, TEM-2, and P99, have shown the formation of transient intermediates upon reaction with tazobactam. nih.gov These intermediates are associated with the hydrolysis of tazobactam itself. nih.gov Specific UV absorbance maxima have been observed for these intermediates, such as 270 nm for CcrA and 288 nm for TEM-2 and PC1. nih.gov The P99 cephalosporinase, in contrast, forms a more stable complex with a UV maximum at 295 nm. nih.gov

Biophysical Studies of Conformational Dynamics Upon Tazobactam Sodium Binding

Biophysical studies, including techniques like X-ray crystallography and molecular dynamics simulations, provide valuable information on the conformational changes that occur in β-lactamases upon binding with this compound. X-ray crystallography has been used to determine the structure of β-lactamases in their native form and in complex with tazobactam, offering high-resolution insights into the binding interactions and the resulting structural rearrangements. nih.gov For example, crystal structures of GES-2 β-lactamase in complex with tazobactam have been determined, revealing details about how tazobactam binds within the active site. nih.gov These structures have shown that the tazobactam molecule, when bound to Ser70, can adopt different configurations, such as the trans-enamine or imine forms. nih.gov

Molecular dynamics simulations provide a dynamic perspective on these interactions, allowing researchers to study the flexibility and movement of the enzyme and inhibitor over time. These simulations can reveal how the binding of tazobactam affects the conformational dynamics of the β-lactamase, including the movement of active site loops and residues. diva-portal.orgacs.orgresearchgate.net Studies using molecular dynamics have identified key amino acid residues in the active site of enzymes like TEM-1 that are crucial for ligand interaction and stability upon binding with inhibitors such as tazobactam. diva-portal.org These studies can also help to understand the role of conformational flexibility in the formation of stable enzyme-inhibitor complexes. nih.gov

Rational Design Principles Derived from Structure-Activity Relationships

Structure-activity relationships (SAR) are fundamental to the rational design of β-lactamase inhibitors like this compound. By understanding how specific structural features of tazobactam relate to its inhibitory activity, researchers can develop principles for designing more potent and effective inhibitors. researchgate.net Tazobactam is a penicillanic acid sulfone derivative, and its β-lactam core is essential for its interaction with β-lactamases. patsnap.comslideshare.net The sulfone group is also critical for its inhibitory activity.

Studies comparing the inhibitory activities of different β-lactamase inhibitors, including clavulanic acid, sulbactam (B1307), and tazobactam, have contributed to the understanding of SAR in this class of compounds. nih.govscienceopen.com Research has indicated that tazobactam is often superior to clavulanic acid and sulbactam against clinically important β-lactamases. nih.govscienceopen.com This comparative analysis helps to highlight the structural features that contribute to tazobactam's higher potency against certain enzymes, such as CTX-M-15. scienceopen.com

SAR studies also involve investigating the impact of modifications to the tazobactam structure. For instance, enmetazobactam (B1664276), a derivative of tazobactam with an additional methyl group on the triazole ring, exhibits enhanced activity against certain class A β-lactamases, including ESBLs. mdpi.comfrontiersin.org This highlights how subtle structural variations can influence the inhibitory spectrum and potency. Understanding these relationships is crucial for the ongoing development of new β-lactamase inhibitors with improved profiles against emerging resistant strains.

Molecular Modeling and Computational Simulations of this compound-Enzyme Systems

Molecular modeling and computational simulations play a vital role in understanding the detailed interactions between this compound and β-lactamase enzymes at an atomic level. Techniques such as molecular docking and molecular dynamics simulations are used to predict binding modes, estimate binding affinities, and simulate the dynamic behavior of the enzyme-inhibitor complex. diva-portal.orgnih.govresearchgate.netasm.org

Molecular docking studies can predict how tazobactam fits into the active site of a β-lactamase, identifying potential interaction points and orientations. diva-portal.orgresearchgate.net These studies can help to visualize the initial binding events and guide the design of modified inhibitors. For example, molecular modeling has been used to study the interaction of tazobactam with Staphylococcus aureus PC1 β-lactamase, revealing likely interactions at the active site. nih.gov

Molecular dynamics simulations extend these analyses by providing insights into the stability of the complex, the conformational changes that occur upon binding, and the dynamics of water molecules and ions in the active site. diva-portal.orgacs.orgacs.org Simulations have been used to study the interactions of tazobactam with various β-lactamases, including TEM-1 and GES variants. diva-portal.orgasm.org These simulations can identify crucial amino acid residues involved in maintaining the stability and orientation of tazobactam within the active site. diva-portal.org Furthermore, computational studies can help to investigate potential reaction pathways and the formation of covalent bonds between tazobactam and catalytic residues like Ser70 and Lys73. nih.govasm.org

Together, molecular modeling and computational simulations provide a powerful in silico approach to complement experimental studies, offering detailed mechanistic insights that are essential for the rational design and optimization of β-lactamase inhibitors.

Tazobactam Sodium in the Context of Bacterial Resistance Mechanisms

Efficacy Against Plasmid-Mediated Beta-Lactamases

Tazobactam (B1681243) is a potent inhibitor of many plasmid-mediated beta-lactamases. pfizer.comijcmas.com These enzymes are often responsible for conferring resistance to penicillins and cephalosporins, including third-generation cephalosporins. pfizer.comijcmas.com Tazobactam is particularly effective against common plasmid-mediated enzymes such as those belonging to the TEM and SHV groups, as well as extended-spectrum beta-lactamases (ESBLs) derived from these groups. drugbank.comdiscofinechem.comapexbt.comasm.org Studies have shown that tazobactam can restore the activity of piperacillin (B28561) against beta-lactamase-producing bacteria harboring these enzymes. discofinechem.comapexbt.com

Research findings highlight the inhibitory activity of tazobactam against a broad spectrum of plasmid-mediated enzymes. nih.gov For instance, comparative studies have demonstrated that tazobactam exhibits significant activity against conventional-spectrum and extended-spectrum plasmid-mediated beta-lactamases. psu.edu

Activity Against Chromosomally-Mediated Beta-Lactamases

Tazobactam also demonstrates activity against certain chromosomally-mediated beta-lactamases. pfizer.comnih.gov These enzymes are encoded on the bacterial chromosome and can be inducible or constitutively expressed. wikidoc.org Tazobactam has shown species-specific activity against class I chromosomally-mediated enzymes. discofinechem.comapexbt.com Importantly, tazobactam typically does not induce chromosomally-mediated beta-lactamases at clinically relevant concentrations, which is a favorable characteristic in preventing the emergence of resistance. wikidoc.orgmedsafe.govt.nzpfizer.compfizer.com

Limitations in Inhibiting Specific Resistance Determinants

Despite its broad activity against many beta-lactamases, tazobactam has limitations in inhibiting certain types of resistance determinants.

Inactivity Against AmpC Beta-Lactamases

Tazobactam is generally inactive against most Class C beta-lactamases, also known as AmpC beta-lactamases. medsafe.govt.nzpfizer.compfizer.comefda.gov.et These enzymes are often chromosomally encoded in Gram-negative bacteria and can be a significant mechanism of resistance to various beta-lactam antibiotics. efda.gov.etidsociety.orgwikipedia.org The presence of AmpC beta-lactamases can render piperacillin/tazobactam ineffective in vitro. la.govnih.govresearchgate.net Tazobactam is less effective at protecting beta-lactams from AmpC hydrolysis compared to some newer beta-lactamase inhibitors. idsociety.org

Reduced Potency Against Metallo-Beta-Lactamases

Tazobactam is inactive against Class B metallo-beta-lactamases (MBLs). medsafe.govt.nzpfizer.compfizer.comefda.gov.etmdpi.com MBLs utilize zinc ions in their active site to hydrolyze beta-lactam rings, including carbapenems, and are not inhibited by mechanism-based serine beta-lactamase inhibitors like tazobactam. wikipedia.orgmdpi.com The emergence of MBLs is a significant concern as they confer resistance to a wide range of beta-lactam antibiotics, and tazobactam does not provide protection against these enzymes. efda.gov.etmdpi.comnih.gov

Challenges with Inhibitor-Resistant Beta-Lactamases

While tazobactam is effective against many ESBLs, some variants of TEM and SHV beta-lactamases have developed resistance to inhibition by beta-lactamase inhibitors, including tazobactam. researchgate.net These inhibitor-resistant beta-lactamases (IRTs) often involve specific amino acid substitutions in the enzyme structure that reduce the affinity or stability of the complex formed with the inhibitor. researchgate.net Additionally, hyperproduction of certain beta-lactamases, such as TEM-1B, due to gene amplification can also lead to resistance to piperacillin/tazobactam despite tazobactam's inhibitory activity against the enzyme at normal expression levels. nih.gov The effectiveness of tazobactam can also be diminished by organisms with increased expression of ESBLs or the co-production of multiple beta-lactamases. idsociety.org

Investigation of Cross-Resistance and Co-Resistance Patterns In Vitro

Studies have examined the activity of piperacillin/tazobactam against isolates exhibiting various resistance mechanisms. While tazobactam is designed to overcome beta-lactamase-mediated resistance, the presence of other mechanisms, such as alterations in penicillin-binding proteins (PBPs), reduced outer membrane permeability, or increased efflux pump activity, can contribute to reduced susceptibility or resistance, even in the presence of tazobactam. medsafe.govt.nzwikipedia.org

Research has explored the in vitro activity of piperacillin/tazobactam against multidrug-resistant (MDR) strains, which often harbor multiple resistance determinants. frontiersin.org Co-resistance to beta-lactams and other antibiotic classes, such as quinolones, has been observed in some bacterial isolates, with the presence of beta-lactamase genes often accompanying other resistance mechanisms. frontiersin.org

Data from in vitro studies help to define the spectrum of activity of tazobactam in combination with beta-lactam antibiotics and to identify bacterial isolates against which these combinations may have limited efficacy due to specific resistance mechanisms or the co-occurrence of multiple resistance determinants.

Research on Collateral Sensitivity and Biofilm Eradication Strategies

Bacterial biofilms are structured communities of bacteria enclosed in a self-produced extracellular matrix, contributing significantly to chronic and recurrent infections due to increased resistance to antimicrobial agents compared to planktonic cells nih.govmdpi.comnih.gov. This enhanced resistance in biofilms is multifactorial, involving reduced antibiotic penetration, altered bacterial metabolic activity, the presence of persister cells, and the expression of specific genes nih.gov. Eradicating established biofilms is challenging and often requires higher antibiotic concentrations or combination therapies nih.govfrontiersin.org.

Collateral sensitivity is an evolutionary trade-off where resistance to one antibiotic leads to increased susceptibility to another researchgate.netoup.com. This phenomenon is being investigated as a potential strategy to combat the rise of antibiotic resistance researchgate.netoup.com. The concept involves using drug pairs that induce reciprocal collateral sensitivity, potentially trapping bacteria in an evolutionary "double-bind" and improving treatment outcomes oup.com.

Research has explored the activity of tazobactam, particularly in combination with other β-lactam antibiotics, against bacterial biofilms and its potential role in collateral sensitivity. Studies have shown that combinations including tazobactam can exhibit synergistic activity against biofilms formed by certain resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov. For instance, a combination of piperacillin and tazobactam demonstrated synergy against pre-formed MRSA biofilms, leading to a significant reduction in biofilm mass nih.gov. Adding meropenem (B701) to this combination also showed activity, although slightly less than piperacillin and tazobactam alone in one study nih.gov.

Data from research on MRSA biofilms illustrates the varying efficacy of individual components and combinations:

Drug or CombinationConcentrationBiofilm Inhibition (%)Biofilm Removal (%)
Piperacillin25 µg/mL-18.6 nih.gov
Tazobactam25 µg/mL-9.0 nih.gov
Meropenem50 µg/mL0.5 nih.gov-
Piperacillin + Tazobactam25 µg/mL-46.0 nih.gov
Meropenem + Piperacillin50 µg/mL14.2 nih.gov3.3 nih.gov
Meropenem + Tazobactam50 µg/mL3.0 nih.gov-
Meropenem + Piperacillin + Tazobactam50 µg/mL44.3 nih.gov38.7 nih.gov

Note: Data points are derived from in vitro studies on MRSA biofilms.

Furthermore, the combination of ceftolozane (B606591)/tazobactam has been investigated for its activity against Pseudomonas aeruginosa biofilms. This combination has shown the ability to inhibit biofilm formation and eradicate established biofilms of P. aeruginosa under both aerobic and anaerobic conditions spandidos-publications.com. Research suggests that resistance development to ceftolozane/tazobactam in P. aeruginosa through mutations in AmpC can sometimes confer collateral susceptibility to carbapenems like imipenem (B608078) nih.gov. This observation has led to the exploration of alternating therapy regimens, such as alternating ceftolozane/tazobactam with imipenem, as a strategy to potentially prevent the selection of resistant mutants in extensively resistant P. aeruginosa biofilms nih.gov.

While the exact mechanisms underlying the synergistic and collateral sensitivity effects involving tazobactam in the context of biofilms are not fully elucidated, ongoing research aims to understand these interactions to develop more effective strategies against persistent and resistant bacterial infections nih.gov.

Synergistic Applications and Novel Formulations in Vitro

Synergistic Augmentation of Beta-Lactam Antibiotic Efficacy

Tazobactam's primary mechanism involves the irreversible inhibition of a wide range of bacterial beta-lactamases, enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. By inhibiting these enzymes, tazobactam (B1681243) protects co-administered beta-lactam antibiotics from degradation, thereby extending their spectrum of activity and restoring their efficacy against beta-lactamase-producing strains.

Combinations with Penicillins (e.g., Piperacillin)

The combination of piperacillin (B28561) and tazobactam (TZP) is a well-established example of synergistic augmentation. In vitro studies have demonstrated the effectiveness of TZP against various bacteria, including Pseudomonas aeruginosa, Serratia marcescens, and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. TZP exhibits excellent bactericidal effects against Gram-negative bacilli, including many beta-lactamase-producing strains oup.comresearchgate.net.

Research using checkerboard dilution and time-kill methods has shown synergistic effects of TZP with other antibiotics against P. aeruginosa, S. marcescens, and MRSA nih.gov. For instance, a combination of TZP with netilmicin (B1678213) showed significant synergy against P. aeruginosa nih.gov. Against metallo-beta-lactamase (MBL)-producing P. aeruginosa, TZP combined with arbekacin (B1665167) or amikacin (B45834) demonstrated synergistic effects oup.com. The synergy between piperacillin-tazobactam (B1260346) and tobramycin (B1681333) has also been observed in static in vitro systems against P. aeruginosa, including MDR and carbapenem-resistant strains mdpi.com.

Studies have also investigated the impact of inoculum size on TZP activity against ESBL-producing Escherichia coli and Klebsiella species, noting that a large inoculum can affect its in vitro activity core.ac.uk. Hyperproduction of blaTEM, blaSHV, and production of blaOXA-1 have been identified as mechanisms underlying resistance to TZP in E. coli biorxiv.org.

Combinations with Cephalosporins (e.g., Ceftolozane (B606591), Cefotaxime)

Tazobactam is also combined with cephalosporins to enhance their activity against beta-lactamase-producing organisms. Ceftolozane/tazobactam (C/T) is a notable example, demonstrating potent activity against many Gram-negative bacteria, including multidrug-resistant P. aeruginosa strains researchgate.netoup.com. In vitro studies have shown C/T to be highly active against ESBL-producing Escherichia coli and Proteus mirabilis contagionlive.commdpi.com. However, its activity against ESBL-producing Klebsiella pneumoniae can be lower contagionlive.commdpi.com.

Combinations of ceftolozane/tazobactam with other antibacterial agents, such as aztreonam (B1666516), amikacin, tigecycline, and meropenem (B701), have resulted in synergistic effects against some bacterial strains tested, including Escherichia coli, Klebsiella pneumoniae, and P. aeruginosa nih.gov. Specifically, in vitro synergy of ceftolozane/tazobactam in combination with fosfomycin (B1673569) or aztreonam has been evaluated against MDR P. aeruginosa researchgate.netnih.gov. Synergism for ceftolozane/tazobactam+fosfomycin was observed for a high percentage of isolates in one study, while synergy with aztreonam was less frequent researchgate.netnih.gov.

Potential Synergies with Carbapenems (e.g., Meropenem)

While carbapenems are often effective against bacteria resistant to other beta-lactams, the emergence of carbapenemase-producing strains necessitates the exploration of synergistic combinations. In vitro studies have investigated the potential for synergy between tazobactam-containing combinations and carbapenems like meropenem.

The combination of ceftolozane/tazobactam and meropenem has shown promising in vitro activity against extensively drug-resistant (XDR) P. aeruginosa, demonstrating rapid bacterial killing and suppression of resistance emergence in hollow-fiber infection models jwatch.org. This synergy may be attributed to more effective inhibition of essential penicillin-binding proteins jwatch.org.

Studies assessing the in vitro synergy between piperacillin-tazobactam and meropenem against OXA-48-producing Klebsiella pneumoniae have shown synergistic effects, particularly for isolates with low meropenem MICs oup.comresearchgate.net. However, synergy was less pronounced in isolates with higher meropenem MICs oup.comresearchgate.net. No synergy was detected against NDM-producing isolates for this combination oup.comresearchgate.net.

The combination of sulbactam (B1307) and tazobactam with meropenem has also been evaluated against multidrug-resistant Acinetobacter baumannii, showing a significant reduction in MIC values for meropenem when combined with tazobactam publisso.debjbms.org.

Exploration of Synergistic Effects with Non-Beta-Lactam Antimicrobials (e.g., Aminoglycosides, Metal Ions)

Beyond beta-lactams, tazobactam-containing combinations have been explored for synergistic effects with non-beta-lactam antimicrobials. This approach aims to overcome resistance mechanisms not targeted by beta-lactamase inhibition or to enhance bacterial killing through complementary mechanisms.

In vitro studies have investigated the combination of piperacillin/tazobactam with aminoglycosides such as tobramycin, netilmicin, amikacin, and gentamicin (B1671437) nih.govmdpi.comoup.comnih.govhrpub.orgscielo.org. Synergy has been observed with these combinations against various Gram-negative bacteria, including P. aeruginosa, K. pneumoniae, and E. coli, as well as Gram-positive bacteria like S. marcescens and MRSA nih.govnih.gov. For example, TZP combined with amikacin showed synergistic effects against a notable percentage of P. aeruginosa isolates nih.gov. The proposed mechanism for synergy between beta-lactams and aminoglycosides is that the beta-lactam inhibits cell wall synthesis, potentially enhancing the uptake of aminoglycosides into the bacterial cell oup.comhrpub.org.

The combination of ceftolozane/tazobactam with amikacin has also demonstrated synergy against carbapenem-resistant P. aeruginosa isolates mdpi.com. One study reported a high percentage of synergistic interactions between C/T and amikacin against MDR/XDR P. aeruginosa clinical isolates researchgate.net.

While the search results mention metal ions in the context of metallo-beta-lactamases (MBLs), which are inhibited by chelating agents like EDTA rather than tazobactam, there is limited direct information in the provided snippets about tazobactam sodium exhibiting synergistic effects specifically with metal ions as antimicrobial agents themselves. Tazobactam is a beta-lactamase inhibitor and its synergy is primarily observed when combined with antibiotics that are substrates for these enzymes or with agents that have complementary mechanisms of action.

Development and Characterization of Novel Co-Formulations of this compound

The development of novel co-formulations involving this compound is an ongoing area of research aimed at improving efficacy, expanding the spectrum of activity, or enhancing compatibility with other agents.

The search results primarily focus on the in vitro synergistic activity of existing combinations rather than detailed characterization or development processes of entirely novel formulations of this compound itself. However, the ongoing evaluation of tazobactam in various combinations (e.g., with newer cephalosporins like ceftolozane) represents a form of novel co-formulation in the broader sense of developing new therapeutic options.

In Vitro Studies of Extended-Spectrum and Multi-Drug Resistant Bacterial Strains

In vitro studies are critical for evaluating the effectiveness of tazobactam-containing combinations against a wide range of resistant bacterial strains, including those producing extended-spectrum beta-lactamases (ESBLs) and multi-drug resistant (MDR) phenotypes.

Tazobactam is effective in inhibiting many ESBLs, restoring the activity of partner beta-lactams against ESBL-producing Enterobacteriaceae researchgate.net. However, the effectiveness can vary depending on the specific ESBL type and the bacterial species core.ac.ukasm.org. For instance, while ceftolozane/tazobactam shows strong activity against ESBL-producing E. coli, its activity against ESBL-producing K. pneumoniae can be less pronounced contagionlive.commdpi.com.

Tazobactam-containing combinations are extensively studied against MDR and XDR strains, particularly P. aeruginosa researchgate.netoup.commdpi.comasm.org. Studies evaluate the susceptibility of these resistant isolates to combinations like piperacillin/tazobactam and ceftolozane/tazobactam mdpi.comasm.orgjidc.org. Resistance mechanisms in MDR strains, such as the presence of acquired beta-lactamases (including MBLs) and mutations in AmpC-related genes, are investigated to understand their impact on the efficacy of these combinations nih.govoup.com.

In vitro synergy studies against MDR and XDR strains are crucial for identifying potential treatment options where monotherapy may be insufficient researchgate.netresearchgate.netnih.govjwatch.orgmdpi.com. These studies often employ methods like checkerboard assays and time-kill analyses to quantify synergistic interactions and assess bacterial killing over time mdpi.comoup.comscielo.org. The findings from these in vitro studies help guide the potential clinical use of tazobactam-containing regimens against challenging resistant infections.

Here is a summary of some in vitro synergy data:

CombinationBacterial SpeciesSynergy Rate (%)MethodSource
TZP + NetilmicinP. aeruginosaHigh (FIC index 0.459)Checkerboard dilution nih.gov
TZP + TobramycinP. aeruginosa, S. marcescens, MRSASynergy observedCheckerboard dilution nih.gov
TZP + FosfomycinS. marcescens, MRSAMost effectiveCheckerboard dilution nih.gov
TZP + AmikacinP. aeruginosa66.7Checkerboard dilution nih.gov
TZP + IsepamicinP. aeruginosa61.9Checkerboard dilution nih.gov
TZP + AmikacinMBL-producing P. aeruginosa95.9, 42FIC index, various methods hrpub.org
TZP + ArbekacinMBL-producing P. aeruginosa100FIC index oup.com
C/T + AmikacinCRPA isolates40E-test mdpi.com
C/T + AmikacinMDR/XDR P. aeruginosa85Time-kill assay researchgate.net
C/T + FosfomycinMDR P. aeruginosa88.9GDSC researchgate.netnih.gov
C/T + AztreonamMDR P. aeruginosa18.5GDSC researchgate.netnih.gov
TZP + MeropenemOXA-48-producing K. pneumoniae (low MEM MIC)85.7Time-kill assays oup.comresearchgate.net
Sulbactam/Tazobactam + MeropenemMDR A. baumanniiSignificant reduction in MICCheckerboard assay, E-test publisso.debjbms.org

Note: Synergy rates and methods can vary between studies.

Here is another table summarizing susceptibility data for C/T against ESBL and MDR strains from a specific study:

Bacterial SpeciesPhenotypeMIC90 (µg/mL)Susceptibility (%)Source
Escherichia coliESBL producers1100 jidc.org
Klebsiella pneumoniaeESBL producers1.596 jidc.org
Escherichia coliMDR isolates25654 jidc.org
Klebsiella pneumoniaeMDR isolates9654 jidc.org
P. aeruginosaNon-MDR isolates396 jidc.org
P. aeruginosaMDR isolates≥ 25642 jidc.org

Chemical Synthesis and Manufacturing Process Optimization of Tazobactam Sodium

Overview of Established Synthetic Routes for Tazobactam (B1681243) Sodium

The synthesis of tazobactam sodium has evolved through various routes, primarily distinguished by their starting materials. The three main precursors utilized are 6-aminopenicillanic acid (6-APA), potassium penicillin G, and sulbactam (B1307). google.comgoogle.com

A common industrial approach starts with (2S,5R) 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester, which is derived from 6-APA. This multi-step process involves:

Condensation with 2-mercaptobenzothiazole.

Reaction with anhydrous copper (II) chloride to form a chloromethylpenam intermediate.

Treatment with sodium azide (B81097) to produce an azidomethylpenam derivative.

Oxidation, often with potassium permanganate (B83412), to yield the corresponding sulfone.

A [3+2] cycloaddition reaction with acetylene (B1199291) gas or vinyl acetate (B1210297) to form the triazole ring of the tazobactam diphenylmethyl ester.

Final deprotection of the diphenylmethyl ester to yield tazobactam.

Another established route begins with penicillane-3α carboxylate diphenylmethyl ester-1β-oxide. This pathway involves ring opening, chloromethylation, azidation, and oxidation with potassium permanganate. patsnap.com However, this method can be lengthy and complex, which may not be ideal for large-scale industrial production. google.com

A synthesis starting from sulbactam has also been reported. This route involves the introduction of an azide group on the methyl function, protection of the carboxylic acid, formation of the 1,2,3-triazole ring via a [3+2] cycloaddition, and subsequent deprotection. This process, however, tends to have lower yields, making it less feasible for large-scale synthesis.

Starting MaterialKey IntermediatesAdvantagesDisadvantages
6-Aminopenicillanic acid (6-APA)6,6-dibromo penicillanic acid, 2β-chloromethyl penicillanic acid benzhydryl esterWell-established, versatileMultiple steps, potential for by-products
Potassium Penicillin GPenam (B1241934) derivativesLow-cost starting materialUse of hazardous materials, low yield, isomer formation google.com
SulbactamAzide derivativesDirect functionalizationLower yields, less feasible for large scale

Innovative Methodologies for Enhanced Synthesis Efficiency and Yield

To overcome the limitations of established routes, researchers have focused on innovative methodologies to improve efficiency and yield.

A significant advancement involves the use of a phase transfer catalyst in the initial diazotization-bromination reaction of 6-APA, which has been shown to improve both the reaction rate and product purity. google.com Another innovation is the adoption of an environmentally friendly hydrogen peroxide-cobalt acetate catalytic oxidation system, which offers good reaction selectivity, high yield, and the potential for catalyst recycling. google.com

Continuous flow chemistry has emerged as a promising technology for tazobactam synthesis. acs.orgresearchgate.net By conducting the initial steps and the final deprotection reaction in microreactors, this method enhances safety and efficiency. acs.org The total yield of the target product reached 37.09% in a combined continuous flow and batch process, compared to 30.93% in a purely batch process. acs.org Continuous flow technology offers precise control over reaction parameters, minimizes the need for intermediate separation and purification, and provides a safer and more efficient platform for synthesis. researchgate.net

Strategies for Stereochemical Control and Purity Enhancement

Achieving the correct stereochemistry is critical for the biological activity of tazobactam. The synthesis process itself, particularly when starting from chiral precursors like 6-APA, inherently provides a degree of stereochemical control. geneesmiddeleninformatiebank.nl

One synthetic method emphasizes the addition of a sulfur atom single oxidation step. This strategic oxidation blocks the potential for ring expansion that can be caused by the affinity of lone pair electrons on the sulfur atom. This effectively controls the transformation of the desired five-membered ring product into a six-membered ring by-product during the hydrazoic reaction, thereby enhancing the purity of the final product. patsnap.com

Purity enhancement is also addressed in the final steps of the synthesis. A method involving the single-step reaction of tazobactam acid with a salt-forming agent followed by freeze-drying has been developed to produce high-purity this compound. google.com This lyophilization process improves stability and results in a product with low impurity content. google.comgoogle.com The choice of salt-forming agents includes sodium bicarbonate, sodium carbonate, and sodium hydroxide. google.com High-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography are employed to monitor and ensure the purity of the final product. researchgate.netresearchgate.net

Identification and Mitigation of Process-Related Impurities

Impurities in tazobactam can arise from the chemical synthesis process, degradation, or storage conditions. veeprho.com These can include unreacted precursors, residual solvents (e.g., methanol (B129727), ethanol, acetone), and by-products from the β-lactam synthesis. veeprho.com

One identified process-related impurity is 4-Thia-1-azabicycloheptane-2-carboxylic acid, 3-(azidomethyl)-3-methyl-7-oxo-,4,4-dioxide, which can result from an incomplete synthetic reaction when using an organic azide. semanticscholar.org Degradation impurities can include hydrolysis by-products from moisture exposure and thermal degradation compounds. veeprho.com Additionally, elemental impurities such as heavy metals from catalysts may be present. veeprho.com

The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the final drug product. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify process-related impurities. For instance, in the synthesis of tazobactam diphenylmethyl ester, several related impurities have been identified, synthesized, isolated, and characterized using spectral studies.

Mitigation strategies involve optimizing reaction conditions to minimize the formation of by-products. For example, controlling the mole ratio of reagents like sodium azide and potassium permanganate is critical. Purification of the final product is also essential. Some manufacturers may perform additional purification steps on the imported bulk powder to remove impurities. semanticscholar.org

Impurity TypeOriginExamplesMitigation Strategies
Process-RelatedIncomplete reactions, side reactionsUnreacted precursors, (2S,3S,6R) 3-azido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, 5,5-dioxide, diphenylmethyl ester 7a Optimization of reaction conditions, purification of intermediates and final product
DegradationExposure to moisture, heat, or lightHydrolysis by-products, oxidation products veeprho.comProper storage conditions, control of manufacturing environment
Residual SolventsManufacturing processMethanol, ethanol, acetone (B3395972) veeprho.comEffective drying and purification techniques
ElementalCatalysts used in synthesisHeavy metals (lead, arsenic, cadmium, mercury) veeprho.comUse of high-purity reagents and catalysts, purification

Research on Large-Scale Production Feasibility and Green Chemistry Approaches

The feasibility of large-scale production of this compound is a key consideration, with a focus on cost-effectiveness, safety, and environmental impact. google.com An improved synthesis process has been described that provides a 40-45% higher yield compared to first-generation manufacturing processes and is amenable to large-scale synthesis. This process focuses on simple handling, greater efficiency, better quality, and lower cost.

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce the environmental footprint. ijpsjournal.comjddhs.com This involves the use of environmentally friendly solvents like water and ethanol, which have low toxicity and are biodegradable. ijpsjournal.com The goal is to minimize or eliminate the generation of hazardous substances. mdpi.com

Key green chemistry approaches relevant to tazobactam synthesis include:

Catalysis: The use of biocatalysts and recyclable metal catalysts can lead to more selective reactions under milder conditions, reducing energy consumption and waste. ijpsjournal.commdpi.com

Alternative Solvents: Reducing the use of traditional organic solvents and exploring greener alternatives like water or solvent-free reactions can significantly lower the environmental impact. jddhs.com

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and continuous flow processing can reduce reaction times and energy consumption. jddhs.commdpi.com

Renewable Feedstocks: While not explicitly detailed for tazobactam in the provided context, a general principle of green chemistry is the use of renewable starting materials to reduce reliance on petrochemical sources. ijpsjournal.com

The adoption of these green chemistry approaches not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing processes for this compound on a large scale. jddhs.com

Analytical and Quality Control Methodologies for Tazobactam Sodium

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the quantitative analysis of Tazobactam (B1681243) sodium due to their specificity, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the quantitative determination of Tazobactam sodium in bulk drug and pharmaceutical formulations. Method development involves selecting appropriate chromatographic conditions, such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, to achieve optimal separation and detection of this compound and potentially co-formulated drugs or impurities.

Several validated RP-HPLC methods have been reported for the simultaneous estimation of this compound in combination with other antibiotics. For instance, a method for simultaneous estimation of Cefepime and Tazobactam in injection formulations utilized a C18 column with a mobile phase of phosphate (B84403) buffer (pH 2.4), methanol (B129727), and acetonitrile, monitored at 260 nm. This method demonstrated linearity for this compound in the range of 31.25-93.75 µg/mL with a regression coefficient (R²) of 0.999. ajpaonline.com Another RP-HPLC method for simultaneous estimation of Tazobactam and Piperacillin (B28561) in combined dosage forms used an Inertsil-C18 ODS column with a mobile phase of methanol and 25mM potassium dihydrogen phosphate buffer (pH 6.4), detected at 225 nm. This method was linear for Tazobactam over the concentration range of 2.5-10 µg/mL. humanjournals.com A different RP-HPLC method for Piperacillin and Tazobactam employed a C18 column with a mobile phase of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile, detected at 226 nm, showing linearity for Tazobactam from 10-30 µg/ml with a correlation coefficient greater than 0.996. ijpsm.com

Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ). ajpaonline.comhumanjournals.comijpsm.comjchr.orgscielo.br

Data from various HPLC methods for this compound quantification:

Combination DrugColumn TypeMobile PhaseDetection Wavelength (nm)Linearity Range (Tazobactam)R² / Correlation CoefficientReference
CefepimeC18Phosphate buffer (pH 2.4), Methanol, Acetonitrile (90:5:5)26031.25-93.75 µg/mL0.999 ajpaonline.com
PiperacillinInertsil-C18 ODSMethanol, 25mM Potassium Dihydrogen Phosphate buffer (pH 6.4) (80:20)2252.5-10 µg/mL- humanjournals.com
PiperacillinC18Potassium Dihydrogen Orthophosphate buffer (pH 3.5), Acetonitrile (60:40)22610-30 µg/ml> 0.996 ijpsm.com
CeftazidimeBDS Hypersil C18Acetonitrile, 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.5) (80:20)2545-30 μg/mL- sphinxsai.com
Meropenem (B701)Inertsil C-18Buffer, Acetonitrile, Water (75:15:10)2305-25 µg/ml0.9999 bepls.com
CeftazidimeOcta Decyl SilaneOrtho Phosphoric Acid, Acetonitrile (53:47)PDA3.125-18.75 μg/ml- researchgate.net

These studies highlight the versatility of HPLC in analyzing this compound in various formulations and combinations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitivity and mass identification of mass spectrometry. This makes it particularly useful for impurity profiling of pharmaceutical compounds like this compound, allowing for the detection, identification, and quantification of impurities that may be present at low concentrations. While the provided search results primarily focus on HPLC for quantitative analysis and stability studies, LC-MS is a standard technique for impurity analysis in pharmaceutical development and quality control. Although specific detailed LC-MS impurity profiling data for this compound was not extensively found in the provided snippets, LC-MS methods are commonly developed and validated for the simultaneous quantification of Tazobactam and its degradation products or related substances, which is crucial for impurity profiling and stability assessment. nih.gov

Spectrophotometric Methods for this compound Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer simpler and more economical alternatives for the quantification of this compound, especially in routine analysis. These methods rely on the principle of measuring the absorbance of a solution at specific wavelengths where the analyte absorbs light.

UV spectrophotometric methods have been developed for the simultaneous estimation of this compound in combination with other drugs. For example, a study described three UV spectrophotometric methods for the simultaneous estimation of Ceftazidime Sodium and this compound in dry powder injection: simultaneous equation method, area under curve (AUC), and multicomponent mode of analysis. These methods used distilled water as a solvent and involved measuring absorbances at wavelengths such as 231 nm (for Ceftazidime) and 276 nm (for Tazobactam). Linearity was observed in the range of 5-30 µg/ml for Tazobactam across these methods. ajrconline.org Another UV spectrophotometric absorption correction method for simultaneous determination of Tazobactam and Cefepime used 0.1 N NaOH as a solvent and involved measuring absorbance at 259 nm and 306 nm. jocpr.comresearchgate.net

Microbiological Assay Techniques for Potency and Bioequivalence Assessment In Vitro

Microbiological assays are used to determine the potency of antibiotics based on their inhibitory effect on susceptible microorganisms. These assays are crucial for assessing the biological activity of this compound, particularly in combination with beta-lactam antibiotics, where Tazobactam's role is to inhibit beta-lactamase enzymes, thereby restoring or enhancing the activity of the co-administered antibiotic.

While physicochemical methods like HPLC are preferred for drug concentration determination, microbiological assays provide a direct measure of potency. nih.gov Standardized susceptibility test procedures utilize quality control microorganisms to ensure the technical aspects of the test are controlled. pfizer.comfda.govmedsafe.govt.nzpfizer.com These quality control strains have specific biological properties related to resistance mechanisms. pfizer.comfda.govmedsafe.govt.nzpfizer.com Acceptable quality control ranges for Piperacillin/Tazobactam using CLSI methodology and susceptibility testing criteria are established for various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. pfizer.compom.go.id

Microbiological assays can also be applied to assess the in vitro equivalence of generic antibiotic products compared to innovator products by determining potency and concentration. nih.gov Studies have used microbiological assays to evaluate the potency of Piperacillin/Tazobactam generic formulations, revealing variations in activity compared to branded products. researchgate.netnih.gov Some studies have indicated that while generic products may meet USP requirements for potency (typically 90-115%), their in vitro activity can vary, suggesting the importance of considering in vitro activity in addition to chemical analysis for generic substitutions. researchgate.netnih.govresearchgate.net

Stability-Indicating Analytical Methods for this compound and its Combinations

Stability-indicating analytical methods are essential to monitor the degradation of this compound and its combinations over time and under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). These methods must be able to separate and quantify the active drug substance from its degradation products. HPLC is commonly employed for developing stability-indicating methods due to its ability to separate closely related compounds.

Validated stability-indicating RP-HPLC methods have been developed for Tazobactam in combination with other antibiotics. A stability-indicating RP-HPLC method for Cefepime and Tazobactam in dry injection formulations was developed and validated, demonstrating the separation of the drugs from their degradation products under stress conditions like acid, base, peroxide, neutral hydrolysis, and thermal degradation. scielo.briosrphr.org Another study focused on developing and validating a stability-indicating HPLC method for Piperacillin and Tazobactam, subjecting solutions to acid, base, oxidative, and hydrolytic stress conditions. jchr.org Stability studies using HPLC analysis have also been conducted to assess the stability of Piperacillin/Tazobactam solutions in different infusion conditions and storage temperatures. nih.gove-opat.comicdst.co.ukmdpi.comresearchgate.net For example, Piperacillin and Tazobactam in EDTA-anticoagulated plasma were found to be stable for at least 6 hours at 24°C, 3 days at 4°C, and 4 days at -20°C using an LC-MS/MS method. nih.gov

Forced degradation studies are a critical part of developing stability-indicating methods, where the drug substance and formulation are exposed to exaggerated conditions to generate degradation products. scielo.brresearchgate.netiosrphr.org The analytical method is then evaluated for its ability to resolve the intact drug from these degradation products. scielo.briosrphr.org

Quality Assurance Research for Generic this compound Products

Quality assurance research for generic this compound products focuses on demonstrating that these products are comparable in quality, potency, and performance to their branded counterparts. This involves applying the analytical and microbiological methods discussed above to evaluate generic formulations.

Studies comparing generic Piperacillin/Tazobactam products to branded formulations have utilized both chemical analysis (like HPLC) and microbiological assays. researchgate.netnih.govresearchgate.net While chemical analysis can confirm the stated content of the active ingredients, microbiological assays provide insight into the actual biological potency, which can be influenced by factors beyond just the quantity of the drug substance. nih.govresearchgate.net Research has indicated that some generic Piperacillin/Tazobactam lots have shown lower in vitro activity compared to the branded product, despite meeting pharmacopoeial requirements for content. researchgate.netnih.gov This highlights the importance of comprehensive quality assurance, including both chemical and biological assessments, for generic antibiotic products. researchgate.net Regulatory bodies require demonstration of pharmaceutical equivalence for intravenous generic drugs, which is a basic requirement before clinical use. nih.gov Public assessment reports for generic Piperacillin/Tazobactam products indicate that their chemical-pharmaceutical quality is assessed and found adequate, and that they are considered to have comparable quality to the reference medicine. geneesmiddeleninformatiebank.nlmpa.sempa.se

Here is a table summarizing some findings related to generic Piperacillin/Tazobactam quality assurance:

Study FocusAnalytical Methods UsedKey FindingReference
Potency evaluation of generic lots vs brandedIn vitro multiorganism assayWide activity variations in generic lots, trend toward subpotent performance (-16% average) compared to branded. researchgate.netnih.gov
Pharmaceutical equivalence of genericsMicrobiological assayMost generics showed undistinguishable slopes and intercepts (potency and concentration) compared to innovator. nih.gov
Quality assessment of generic productChemical-pharmaceutical testingQuality found adequate, considered comparable to reference medicine. geneesmiddeleninformatiebank.nlmpa.sempa.se

These findings underscore the ongoing research and regulatory scrutiny aimed at ensuring the quality and equivalence of generic this compound products.

Future Research Trajectories for Tazobactam Sodium

Discovery of Novel Beta-Lactamase Targets and Inhibition Mechanisms

Traditional beta-lactamase inhibitors (BLIs) like tazobactam (B1681243) are primarily effective against many Ambler class A enzymes, such as TEM, SHV, and CTX-M extended-spectrum beta-lactamases (ESBLs) mdpi.comasm.orgasm.org. They function by forming a covalent bond with the active serine residue in the enzyme's active site, leading to irreversible inhibition or the formation of a stable acyl-enzyme complex mdpi.comfrontiersin.orgoup.compnas.org. However, tazobactam has shown limited or no effectiveness against other critical beta-lactamase classes, including serine carbapenemases (like KPC), class C cephalosporinases (AmpC), and particularly class B metallo-beta-lactamases (MBLs) mdpi.comasm.orgfrontiersin.orgmdpi.com.

Future research aims to identify and target novel beta-lactamase enzymes and resistance mechanisms not effectively inhibited by current agents. A major focus is the development of inhibitors active against MBLs, which utilize zinc ions in their active site and are not susceptible to inhibition by traditional serine-based BLIs like tazobactam mdpi.comfrontiersin.org. Research is exploring compounds with metal-binding pharmacophores that can coordinate with the zinc ions in MBLs mdpi.com.

Furthermore, understanding the detailed mechanisms of interaction between tazobactam and various beta-lactamases, including the formation of stable or transient complexes and potential fragmentation pathways, is crucial for designing next-generation inhibitors. Studies on tazobactam and its derivatives, like enmetazobactam (B1664276), are clarifying these mechanisms, revealing insights into acyl-enzyme complex formation and potential for irreversible inhibition through specific protein modifications pnas.orgnih.govnih.gov.

Rational Modification of Tazobactam Sodium Scaffold for Improved Potency and Spectrum

Rational drug design strategies are being employed to modify the this compound scaffold to enhance its inhibitory activity and broaden its spectrum against resistant enzymes. Tazobactam is a penicillin sulfone containing a 1,3-oxazole structure mdpi.compnas.org. Modifications to this core structure can potentially lead to improved binding affinity, increased stability against hydrolysis by bacterial enzymes, and expanded coverage of beta-lactamase classes not currently inhibited.

An example of this approach is enmetazobactam, an N-methylated derivative of tazobactam. This modification results in a zwitterionic compound that exhibits significant activity against members of all serine beta-lactamase classes, including ESBLs and certain class C and D carbapenemases, which contrasts with the more limited spectrum of tazobactam frontiersin.orgpnas.orgmdpi.com. Studies on enmetazobactam have also provided insights into potential modifications of penam (B1241934) sulfones to promote the formation of hydrolytically stable acyl-enzyme complexes, which could lead to more irreversible inhibition pnas.orgnih.gov.

Future efforts involve exploring various structural modifications to the penam sulfone scaffold, potentially incorporating features that enhance activity against specific problematic enzymes like AmpC and certain class D oxacillinases, or improve penetration into bacterial cells, particularly Gram-negative bacteria with efflux pumps nih.govsajid.co.zamdpi.com.

Application of Artificial Intelligence and Machine Learning in Drug Design Utilizing Tazobactam Data

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the identification and design of novel antimicrobial agents, including beta-lactamase inhibitors. nih.govacs.orgresearchgate.netfrontiersin.org. These computational approaches can leverage large datasets of chemical structures, biological activity against various beta-lactamases, and pharmacokinetic properties to predict promising new compounds or optimize existing scaffolds like tazobactam.

By analyzing the wealth of data accumulated from research on tazobactam and its interactions with different beta-lactamases, AI and ML models can identify key structural features associated with inhibitory activity and predict the potential efficacy of novel tazobactam analogs against a broad range of enzymes, including those responsible for emerging resistance nih.govacs.orgresearchgate.net. These models can also assist in predicting physicochemical properties and potential off-target effects, streamlining the drug design process.

Studies have demonstrated the successful application of ML models, such as support vector machines (SVM), random forests (RF), and feed-forward neural networks (FFNN), in predicting noncovalent inhibitors of beta-lactamases like AmpC, using large compound datasets nih.govacs.orgresearchgate.net. While these examples may not exclusively utilize tazobactam data, they highlight the potential of these technologies to aid in the discovery of novel inhibitors by analyzing structural and activity data, a methodology directly applicable to advancing tazobactam-based research.

Advanced Microbiological and Enzymatic Profiling in Emerging Resistant Pathogens

Understanding the mechanisms of resistance in emerging pathogens is critical for guiding the development of new beta-lactamase inhibitors. Advanced microbiological and enzymatic profiling techniques are essential to characterize the specific beta-lactamases produced by resistant bacterial strains and to evaluate the effectiveness of tazobactam and novel inhibitors against these enzymes.

This involves detailed studies of enzyme kinetics, inhibition profiles, and structural analysis of beta-lactamases from clinically relevant multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens, such as carbapenemase-producing Enterobacterales (CPE), Pseudomonas aeruginosa, and Acinetobacter baumannii mdpi.comnih.govmdpi.comfrontiersin.orgmdpi.com. Profiling includes determining the types and levels of beta-lactamase expression, identifying novel enzyme variants, and assessing the impact of efflux pumps and reduced outer membrane permeability on inhibitor efficacy nih.govsajid.co.zamdpi.com.

For instance, while piperacillin-tazobactam (B1260346) has activity against certain ESBL-producing strains, its effectiveness can be limited by the presence of other resistance mechanisms or different beta-lactamase types asm.orgdrugbank.com. Advanced profiling helps to pinpoint the specific enzymatic challenges posed by emerging pathogens, informing the design of inhibitors that can overcome these resistance determinants. Data from such profiling can also be used to train AI/ML models for predicting inhibitor effectiveness.

Development of Next-Generation Combination Therapies Beyond Current Paradigms

Tazobactam is currently used in combination with beta-lactam antibiotics like piperacillin (B28561) and ceftolozane (B606591) to protect the partner antibiotic from hydrolysis by susceptible beta-lactamases asm.orgoup.comdrugbank.com. However, the rise of resistance necessitates the development of next-generation combination therapies that go beyond the current paradigms.

Future research directions include exploring combinations of tazobactam or novel tazobactam derivatives with:

Newer beta-lactam antibiotics: Combining tazobactam with novel beta-lactams designed to have enhanced stability against hydrolysis or improved penetration could expand the spectrum of activity.

Inhibitors targeting different resistance mechanisms: Given that bacterial resistance often involves multiple mechanisms (e.g., beta-lactamase production, efflux pumps, porin loss), combinations that include inhibitors of other resistance pathways alongside a beta-lactamase inhibitor could be more effective nih.govmdpi.com.

Non-beta-lactamase inhibitors: Combining tazobactam with inhibitors targeting MBLs or other non-serine beta-lactamases could address the gap in coverage against these critical resistance determinants mdpi.comfrontiersin.org.

Non-antibiotic approaches: Research may also explore combining tazobactam with agents that modulate the host immune response or interfere with bacterial virulence factors, although this moves beyond solely chemical compound combinations for direct antimicrobial effect.

The development of combinations like ceftolozane-tazobactam and the investigation of combinations involving newer inhibitors like avibactam (B1665839) and relebactam (B560040) highlight the ongoing effort to create more potent and broad-spectrum therapeutic options oup.comcontagionlive.comnih.gov. Future research will likely focus on rationally designed combinations that target the specific resistance profiles of problematic pathogens.

Q & A

Q. How can researchers determine the pharmacokinetic (PK) parameters of tazobactam sodium in human subjects?

Methodologically, PK studies typically employ high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations over time. Non-compartmental analysis (NCA) is used to calculate parameters like half-life (t1/2t_{1/2}), area under the curve (AUC), and clearance (CL). For example, a study comparing 2.34 g CTX-TAZ (cefotaxime-tazobactam) demonstrated concentration-time curves with distinct elimination phases, requiring robust sampling schedules (e.g., 0–12 hours post-dose) to capture key metrics .

Q. What analytical methods ensure the purity and stability of this compound in formulation studies?

Pharmacopeial standards mandate reversed-phase chromatography (e.g., USP methods) with system suitability testing, using reference standards for quantification. Parameters like pH (5.0–7.0), water content (<2.0%), and organic impurities (e.g., degradation products) are monitored. Validation requires linearity (R² >0.99), precision (%RSD <2%), and recovery (98–102%) across multiple batches .

Q. How should researchers design in vitro studies to evaluate tazobactam’s β-lactamase inhibition efficacy?

Use broth microdilution assays with β-lactamase-producing strains (e.g., E. coli TEM-1, K. pneumoniae SHV-1). Fixed ratios of tazobactam (e.g., 1:4 or 1:8 with piperacillin) are tested against control antibiotics. Synergy is quantified via fractional inhibitory concentration indices (FICI ≤0.5). Include positive controls (e.g., clavulanic acid) and account for inoculum effects .

Advanced Research Questions

Q. What strategies resolve contradictions in clinical trial data for tazobactam combination therapies?

Conflicting efficacy outcomes (e.g., phase 4 trials comparing intermittent vs. continuous infusion) require meta-analyses stratified by infection type, renal function, and pathogen susceptibility. For example, a 2021 study found prolonged infusions improved target attainment in critically ill patients (AUC/MIC >50) but lacked mortality benefit, highlighting the need for patient-specific PK/PD modeling .

Q. How can researchers optimize experimental models to study tazobactam’s impact on antibiotic resistance evolution?

Use dynamic in vitro models (e.g., hollow-fiber infection models) simulating human PK profiles. Expose bacterial populations (e.g., P. aeruginosa) to sub-inhibitory tazobactam/piperacillin concentrations over 28 days. Whole-genome sequencing identifies resistance mutations (e.g., ampC upregulation), while transcriptomics reveals β-lactamase expression dynamics .

Q. What methodological considerations are critical for dose-ranging studies of tazobactam in special populations?

In renal-impaired patients, adjust doses using population PK models incorporating creatinine clearance (CrCL) as a covariate. For example, reduce tazobactam by 50% if CrCL <30 mL/min. Bayesian adaptive designs can minimize sample sizes while ensuring precision in exposure-response relationships .

Q. How should researchers address inter-subject variability in tazobactam pharmacokinetic studies?

Apply mixed-effects modeling (e.g., NONMEM) to partition variability into inter-individual (IIV), residual, and covariate effects. Covariates like body weight, albumin levels, and CYP450 polymorphisms (e.g., CYP3A5 genotypes) are tested for significance. Bootstrap validation ensures model robustness .

Methodological Challenges & Solutions

Q. What statistical approaches validate tazobactam’s synergistic effects in combination therapies?

Use time-kill assays analyzed via response surface methodology (RSM) or Bliss independence models. For example, a ≥2-log CFU reduction at 24 hours with the combination vs. individual agents indicates synergy. Confounding factors (e.g., pH-dependent stability) must be controlled .

Q. How can researchers standardize bioanalytical methods for tazobactam in complex matrices (e.g., tissue homogenates)?

Implement matrix-matched calibration curves and isotope-labeled internal standards (e.g., tazobactam-d4). Validate extraction recovery from tissues (e.g., lung, kidney) using protein precipitation or solid-phase extraction. Cross-validate methods with external labs to ensure reproducibility .

Q. What frameworks guide the design of PICOT-driven clinical trials for tazobactam combinations?

Align studies with the PICOT format: P opulation (e.g., ICU patients with nosocomial pneumonia), I ntervention (e.g., piperacillin-tazobactam extended infusion), C omparator (e.g., meropenem), O utcome (28-day mortality), and T imeframe (multicenter, 24-month recruitment). Power calculations (α=0.05, β=0.2) determine sample sizes .

Data Interpretation & Reporting

Q. How should researchers present conflicting in vitro vs. in vivo efficacy data for tazobactam?

Contextualize discrepancies by discussing factors like protein binding, tissue penetration, and immune modulation. For instance, tazobactam’s low volume of distribution (VdV_d ≈ 0.2 L/kg) may limit efficacy in deep-seated infections despite potent in vitro activity. Use murine thigh or lung infection models to bridge gaps .

Q. What criteria determine the inclusion of tazobactam studies in systematic reviews?

Apply PRISMA guidelines with predefined PICOS criteria. Exclude studies with high risk of bias (e.g., non-randomized designs, unblinded endpoints). Use GRADEpro to assess evidence quality, downgrading for imprecision (wide CIs) or heterogeneity (I² >50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazobactam sodium
Reactant of Route 2
Tazobactam sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。